
Pyridine, 2-(isocyanomethyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(isocyanomethyl)-, 1-oxide: is a heterocyclic organic compound that features a pyridine ring substituted with an isocyanomethyl group at the 2-position and an oxide group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(isocyanomethyl)-, 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the oxidation of pyridine with peracids such as peracetic acid or perbenzoic acid . Another approach involves the use of urea-hydrogen peroxide complexes or sodium perborate as oxidizing agents . The reaction conditions often require careful control of temperature and the rate of addition of the oxidizing agent to prevent excessive exothermic reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents as in laboratory synthesis. The choice of oxidizing agent and reaction conditions can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-(isocyanomethyl)-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can act as an oxidizing agent in organic synthesis, facilitating the conversion of other compounds . It can also participate in nucleophilic substitution reactions due to the presence of the isocyanomethyl group.
Common Reagents and Conditions: Common reagents used in reactions with this compound include organolithium and organomagnesium compounds . These reagents can facilitate the formation of new carbon-carbon bonds through nucleophilic addition to the pyridine ring. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while nucleophilic substitution reactions can produce various substituted pyridines .
Applications De Recherche Scientifique
Chemistry: In chemistry, Pyridine, 2-(isocyanomethyl)-, 1-oxide is used as a reagent in organic synthesis. Its ability to act as an oxidizing agent makes it valuable for the preparation of other heterocyclic compounds .
Biology and Medicine: In biological and medicinal research, this compound has been investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive pyridine derivatives suggests that it may have applications in drug discovery and development .
Industry: In industry, this compound is used in the synthesis of various fine chemicals and intermediates. Its reactivity and versatility make it a useful building block for the production of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of Pyridine, 2-(isocyanomethyl)-, 1-oxide involves its ability to participate in redox reactions. The compound can donate or accept electrons, facilitating the oxidation or reduction of other molecules . This redox activity is central to its role as an oxidizing agent in organic synthesis. Additionally, the isocyanomethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
- Pyridine N-oxide
- 2-Chloropyridine N-oxide
- 2,3,5-Trimethylpyridine N-oxide
Comparison: Pyridine, 2-(isocyanomethyl)-, 1-oxide is unique due to the presence of both the isocyanomethyl group and the oxide group on the pyridine ring. This combination of functional groups imparts distinct reactivity compared to other pyridine N-oxides. For example, Pyridine N-oxide primarily acts as an oxidizing agent, while the isocyanomethyl group in this compound allows for additional nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C7H6N2O |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
2-(isocyanomethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H6N2O/c1-8-6-7-4-2-3-5-9(7)10/h2-5H,6H2 |
Clé InChI |
QGFLCOPFZRCANN-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CC1=CC=CC=[N+]1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


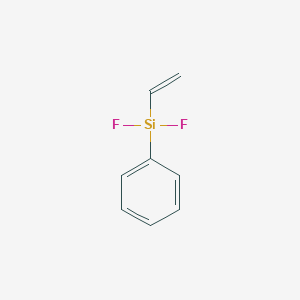
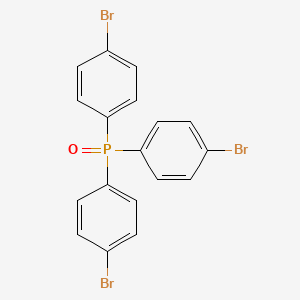
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
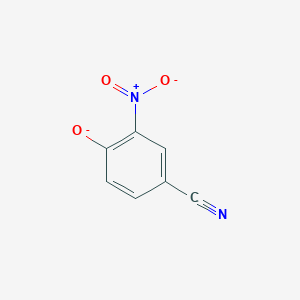
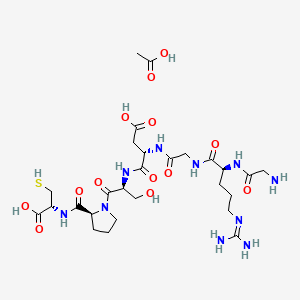
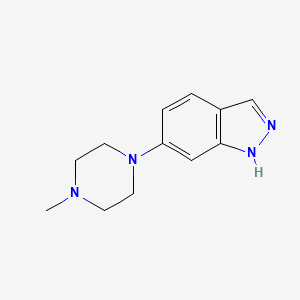
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
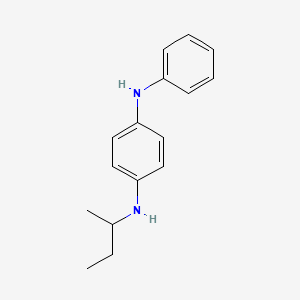
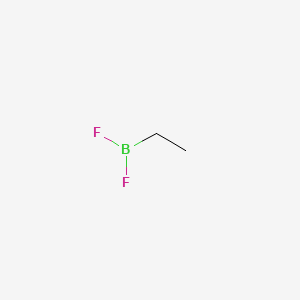
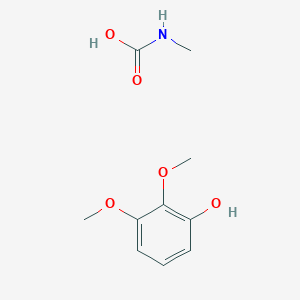
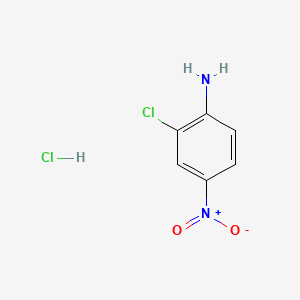
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)
![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
